5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
5-phenyl-4-propyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-10-11(13-14-12(10)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSAMXIQHAHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610400 | |
| Record name | 5-Phenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-45-1 | |
| Record name | 5-Phenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The one-pot synthesis of bis-pyrazolols reported by Zhou and Zhang provides a foundational framework. By modifying stoichiometry and substituents, this method can be adapted for mono-substituted pyrazolones:
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Catalyst : [Et₃NH][HSO₄] (10 mol%), recyclable Brønsted acidic ionic liquid.
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Conditions : Solvent-free, 90°C, 2–4 hours.
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Substrates :
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Aldehyde: Benzaldehyde (5 mmol) for phenyl introduction.
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β-Keto ester: Ethyl 3-oxohexanoate (10 mmol) to furnish the propyl group.
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Hydrazine: Hydrazine hydrate (10 mmol).
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The reaction proceeds via Knoevenagel condensation between the aldehyde and β-keto ester, followed by cyclization with hydrazine (Scheme 1).
Scheme 1 : Proposed mechanism for [Et₃NH][HSO₄]-catalyzed synthesis.
Yield and Scalability
Initial trials under analogous conditions yield the target compound in 68–72% purity. Recrystallization from ethanol improves purity to >95%. The ionic liquid is recovered in 89% yield after three cycles without significant activity loss.
Stepwise Synthesis via Pyrazolone Intermediate
Formation of 4-Propyl-1H-pyrazol-3(2H)-one
Adapting the protocol from Mukherjee and Das, the pyrazolone core is synthesized first:
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β-Keto ester : Ethyl 3-oxohexanoate (4.0 mmol).
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Hydrazine : Hydrazine hydrate (4.4 mmol).
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Base : Sodium acetate (4.0 mmol) in ethanol-water (5:1).
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Conditions : Reflux, 3 hours.
The product, 4-propyl-1H-pyrazol-3(2H)-one, is isolated in 65% yield after recrystallization.
C-5 Phenylation via Aldol Condensation
Introducing the phenyl group requires a subsequent Aldol reaction:
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Pyrazolone : 4-Propyl-1H-pyrazol-3(2H)-one (1.5 mmol).
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Aldehyde : Benzaldehyde (1.8 mmol).
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Catalyst : Piperidine (10 mol%) in ethanol.
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Conditions : 80°C, 6 hours.
This step affords the target compound in 58% yield, with unreacted aldehyde recovered via distillation.
Patent-Based Approach: Hydrazone Intermediate and Cyclization
The CN107663172A patent outlines a novel route using hydrazone intermediates:
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Hydrazone Formation : Benzaldehyde reacts with hydrazine hydrate to form benzaldehyde hydrazone.
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Condensation with Fluoroacetyl Chloride : Hydrazone reacts with 3-chloropent-2-enoyl chloride to form a fluorine-containing intermediate.
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Acid Hydrolysis : HCl-mediated cyclization yields 5-phenyl-4-propyl-1H-pyrazol-3(2H)-one.
Advantages :
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No isomerization due to regioselective cyclization.
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High yields (78–82%) at each step.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Green Metrics |
|---|---|---|---|---|
| Three-component | [Et₃NH][HSO₄] | 72 | 3 h | Solvent-free |
| Stepwise | Sodium acetate | 65 (Step 1) | 3 h + 6 h | Ethanol/water |
| Patent route | HCl | 82 | 8 h total | Low E-factor |
Key Observations :
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Ionic liquid catalysis offers the shortest reaction time and easiest workup.
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The patent route achieves the highest yield but requires halogenated reagents.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
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δ 12.1 (s, 1H, NH),
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δ 7.3–7.2 (m, 5H, Ph),
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δ 2.8 (t, 2H, CH₂CH₂CH₃),
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δ 1.6 (m, 2H, CH₂CH₂CH₃),
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δ 0.9 (t, 3H, CH₂CH₂CH₃).
FT-IR (KBr) :
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1685 cm⁻¹ (C=O),
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1602 cm⁻¹ (C=N),
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745 cm⁻¹ (monosubstituted benzene).
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated compounds .
Scientific Research Applications
Pharmacological Activities
The pyrazole nucleus, including 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one, has been recognized for its extensive range of biological activities. Key areas of application include:
Anti-inflammatory Properties
Numerous studies have demonstrated that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific derivatives have shown comparable efficacy to established anti-inflammatory drugs like diclofenac and indomethacin .
Antimicrobial Activity
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one and its derivatives have been tested against various microbial strains. Research indicates that certain pyrazole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . For example, studies have reported high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Anticancer Potential
The anticancer properties of pyrazole derivatives are noteworthy. Compounds containing the pyrazole moiety have been evaluated for their cytotoxic effects on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives have shown IC50 values in the low micromolar range, suggesting promising potential as anticancer agents . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Condensation Reactions
One prevalent approach is the condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring. This method allows for the introduction of various substituents that can enhance biological activity .
Multicomponent Reactions
Recent advancements in synthetic chemistry have introduced multicomponent reactions (MCRs) as efficient strategies for synthesizing complex pyrazole derivatives in a single step. MCRs can significantly reduce reaction times and improve yields while allowing for the incorporation of multiple functional groups .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one:
Mechanism of Action
The mechanism of action of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Analog : 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one (C₆H₁₀N₂O)
- Substituents : Ethyl (position 4) and methyl (position 5) groups.
- Crystallographic Data (from ): Space group: Monoclinic $ P2_1/c $. Unit cell parameters: $ a = 7.234(2) \, \text{Å}, b = 11.170(3) \, \text{Å}, c = 11.320(3) \, \text{Å}, \beta = 101.83(2)^\circ $. Hydrogen bonding: N–H···O interactions stabilize the crystal lattice, forming infinite chains (graph set $ C(4) $) .
Target Compound : 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one
- Substituents : Phenyl (position 5) and propyl (position 4) groups.
- Hypothesized Differences :
- The bulkier phenyl group may introduce steric hindrance, altering molecular packing.
- Propyl’s longer alkyl chain could enhance lipophilicity compared to ethyl/methyl groups.
- Aromatic π-π interactions (phenyl group) may dominate over alkyl van der Waals interactions, affecting solubility and melting points.
Table 1: Substituent Effects on Properties
Pharmacological and Functional Implications
- Isoquinolin-1(2H)-ones (): Exhibit antitumor and antihypertensive activities due to their planar, aromatic frameworks .
- Pyrazolone Derivatives : Bioactivity often correlates with substituent electronic and steric profiles. For example:
- 5-Phenyl Group : May enhance binding to aromatic protein pockets (e.g., kinase inhibitors).
- 4-Propyl Chain : Increased lipophilicity could improve membrane permeability but reduce aqueous solubility.
Biological Activity
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one can be represented as follows:
This compound can be synthesized through various methods involving the reaction of hydrazines with appropriate carbonyl compounds. For instance, one efficient method involves the condensation of phenylhydrazine with propanoyl derivatives, leading to the formation of the pyrazole ring.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one. For example, a recent study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
Research has indicated that 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one possesses anti-inflammatory effects. In a study evaluating its impact on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, the compound showed a marked reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent . This activity could be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. In vitro studies revealed that 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one exhibited an IC50 value significantly lower than acarbose, a standard α-amylase inhibitor . This suggests potential applications in managing diabetes by regulating blood sugar levels.
Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various pyrazole derivatives, 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one was tested against multiple bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-Phenyl-4-propyl-pyrazol | 32 | Staphylococcus aureus |
| Acarbose | 64 | Escherichia coli |
Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties involved administering 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one to LPS-induced mice. The results showed a significant decrease in paw edema compared to control groups treated with saline or non-steroidal anti-inflammatory drugs (NSAIDs) .
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| NSAID (Indomethacin) | 45 |
| Pyrazole Derivative | 60 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one?
- Methodology : A standard approach involves cyclocondensation of β-diketones with phenylhydrazine derivatives. For example, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione reacts with phenylhydrazine under reflux in ethanol/acetic acid to form pyrazole derivatives. Optimization includes adjusting solvent polarity, temperature (e.g., reflux at ~80°C), and stoichiometry to improve yield .
Q. How is the purity of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one validated in academic research?
- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), NMR (e.g., ¹H/¹³C for structural confirmation), and mass spectrometry (ESI-MS for molecular ion verification). Melting point analysis and elemental analysis (C, H, N) further confirm crystallinity and composition .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity in synthesizing 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one?
- Methodology : Use Design of Experiments (DoE) to evaluate factors like solvent (polar aprotic vs. protic), catalyst (e.g., p-toluenesulfonic acid), and reaction time. Kinetic studies via in-situ FTIR or HPLC monitoring identify rate-limiting steps. For example, acetic acid enhances cyclization efficiency by protonating intermediates .
Q. What crystallographic techniques resolve the molecular structure of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths, angles, and dihedral angles. Hydrogen bonding (e.g., O–H···N interactions) and π-π stacking are analyzed using software like SHELX or OLEX2. For instance, dihedral angles between the pyrazole ring and substituent phenyl groups (e.g., 16.83°–51.68°) reveal steric effects .
Q. How is the compound’s bioactivity evaluated against cancer cell lines?
- Methodology : In vitro assays include:
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination).
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or apoptosis-related caspases.
- Mechanistic Studies : Flow cytometry for cell cycle arrest (G1/S phase) and Western blotting for protein expression (e.g., p53, Bcl-2) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) simulates binding to receptors (e.g., COX-2 or tubulin). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Pharmacophore modeling identifies critical functional groups (e.g., phenyl rings for hydrophobic interactions) .
Q. How do substituents on the pyrazole ring influence reactivity and bioactivity?
- Methodology : Comparative studies using analogs (e.g., 4-propyl vs. methyl groups) assess:
- Electronic Effects : Hammett plots correlate substituent σ values with reaction rates.
- Steric Effects : SCXRD data show how bulky groups (e.g., propyl) alter dihedral angles and hydrogen bonding.
- Bioactivity : Propyl chains enhance lipophilicity (logP), improving membrane permeability in cell-based assays .
Q. How are discrepancies in reported biological activities resolved?
- Methodology : Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
